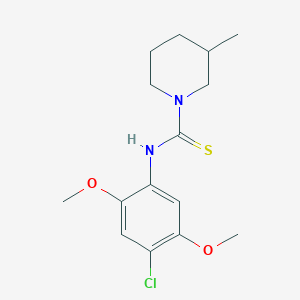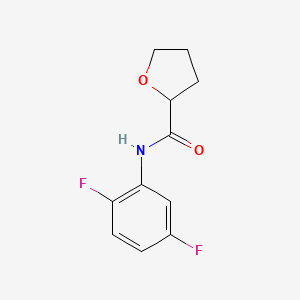![molecular formula C19H14F3N5OS B1223941 N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1223941.png)
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a member of triazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study by Gomha, Muhammad, and Edrees (2017) investigated a structurally similar compound, focusing on its synthesis and in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines. The results indicated high potency compared to standard antitumor drugs like Cisplatin.
Metal-Free Synthesis Approach
Zheng et al. (2014) explored the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyrimidines from N-(pyridin-2-yl)benzimidamides via a metal-free oxidative N-N bond formation method (Zheng et al., 2014). This novel strategy features short reaction times and high yields.
Tuberculostatic Activity
Research by Titova et al. (2019) highlighted the synthesis of structural analogs of this compound for evaluating tuberculostatic activity, analyzing structure-activity relations.
Novel Transformations for Synthesis
Pokhodylo et al. (2010) studied novel transformations in the synthesis of related compounds, focusing on thienopyrimidine synthesis (Pokhodylo et al., 2010). The research explored various reactions for creating new ring systems and synthesizing derivatives.
Antimicrobial Agents
Mabkhot et al. (2016) synthesized several new derivatives incorporating a thiophene moiety, demonstrating significant antibacterial and antifungal activities (Mabkhot et al., 2016).
Facile Synthesis Route
Soleimany et al. (2015) developed a new facile route for synthesizing related derivatives, offering high yield and simplicity in the synthesis process (Soleimany et al., 2015).
Insecticidal Agents
Soliman et al. (2020) evaluated the biochemical impacts and insecticidal potential of sulfonamide thiazole derivatives, showing significant effectiveness against certain pests (Soliman et al., 2020).
Ultrasonic Irradiation in Synthesis
Frizzo et al. (2014) utilized ultrasonic irradiation in the synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines, highlighting the advantages of this methodology (Frizzo et al., 2014).
Microwave-Assisted Synthesis
Shaaban (2008) explored the microwave-assisted synthesis of heterocycles incorporating a trifluoromethyl moiety, emphasizing the efficiency of this approach (Shaaban, 2008).
Eigenschaften
Produktname |
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
|---|---|
Molekularformel |
C19H14F3N5OS |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H14F3N5OS/c20-19(21,22)15-11-13(14-7-4-10-29-14)24-18-25-16(26-27(15)18)17(28)23-9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,23,28) |
InChI-Schlüssel |
ITAXYYNQZUTCNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NN3C(=CC(=NC3=N2)C4=CC=CS4)C(F)(F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)

![N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)


![(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1223868.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1223869.png)
![N-[(3-benzamidoanilino)-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1223870.png)
![2-[4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B1223872.png)

![5-[3-(Dimethylamino)propylamino]-2-(2-fluorophenyl)-4-oxazolecarbonitrile](/img/structure/B1223877.png)
![2-Ethoxy-3-pyridinecarboxylic acid [2-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1223879.png)
![3-(2-chlorophenyl)-N-({2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)acrylamide](/img/structure/B1223881.png)
![8-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]quinoline](/img/structure/B1223882.png)